![molecular formula C20H27N3O3 B3812642 ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate](/img/structure/B3812642.png)
ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate, also known as ETP-101, is a novel compound with potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been shown to have anti-cancer properties in preclinical studies.
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate is not fully understood. However, it has been shown to act on multiple targets in the body. ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects:
ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. In addition, ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate is its potential therapeutic applications in various diseases. ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate has been shown to have neuroprotective, analgesic, anti-inflammatory, and anti-cancer properties. Another advantage of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate is its ability to modulate multiple targets in the body, which may lead to fewer side effects compared to drugs that target a single target. However, one limitation of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study the pharmacokinetics and bioavailability of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate in humans. In addition, future studies could focus on the development of more potent and selective analogs of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate. Finally, the potential side effects of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate is a novel compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl 4-(3-methoxybenzyl)-1-(1H-pyrazol-3-ylmethyl)-4-piperidinecarboxylate as a therapeutic agent.
Propiedades
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-19(24)20(14-16-5-4-6-18(13-16)25-2)8-11-23(12-9-20)15-17-7-10-21-22-17/h4-7,10,13H,3,8-9,11-12,14-15H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBFLNDNWVBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=NN2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(3-methoxyphenyl)methyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.